2-甲氧基乙基-6-溴-5-(氰甲氧基)-2-甲基-1-苯并呋喃-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles have a five-membered ring structure with two nitrogen atoms and one sulfur atom . The exact structure of a specific 1,3,4-thiadiazole derivative would depend on the substituents attached to the ring.科学研究应用
质量控制和抗惊厥潜力研究已经为 1,3,4-噻二唑衍生物中很有前景的抗惊厥药开发了质量控制方法。一项研究专注于合成 N-(5-乙基-[1,3,4]-噻二唑-2-基)-2-硝基苯甲酰胺,显示出比经典药物“Depakin”更高的抗惊厥活性。这项工作旨在为进一步的物质标准化开发识别、杂质测定和定量分析方法(Sych 等人,2018)。
抗菌和抗利什曼原虫活性合成了一系列 N-[5-(1-甲基-5-硝基-2-咪唑基)-1,3,4-噻二唑-2-基] 和 N-[5-(硝基苯基)-1,3,4-噻二唑-2-基] 哌嗪基喹诺酮衍生物,并评估了它们对革兰氏阳性和革兰氏阴性菌的体外抗菌活性。研究结果表明,硝基咪唑衍生物对革兰氏阳性菌表现出显着的活性,而硝基苯基类似物对革兰氏阳性和革兰氏阴性菌均无活性(Foroumadi 等人,2003)。此外,另一项研究发现,2-(1-甲基-5-硝基咪唑-2-基)-5-取代-1,3,4-噻二唑衍生物对利什曼原虫主要前鞭毛体具有很强的杀灭活性,超过了参考药物戊糖,哌嗪类似物是最具活性的化合物(Foroumadi 等人,2005)。
抗原生动物和抗幽门螺杆菌活性针对哌嗪基连接的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑的抗利什曼原虫活性进行优化,从而识别出对利什曼原虫主要前鞭毛体和无鞭毛体形式均具有良好活性的化合物。值得注意的是,一种化合物对巨噬细胞的毒性非常低,突出了其潜在的治疗指数(Tahghighi 等人,2011)。在另一项研究中,针对幽门螺杆菌感染的衍生物表现出很强的抑制活性,某些化合物的抑制活性强于标准药物甲硝唑(Moshafi 等人,2011)。
作用机制
未来方向
属性
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c26-18(14-7-9-17(10-8-14)32(29,30)24-11-2-1-3-12-24)21-20-23-22-19(31-20)15-5-4-6-16(13-15)25(27)28/h4-10,13H,1-3,11-12H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZXNDQSDDSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。